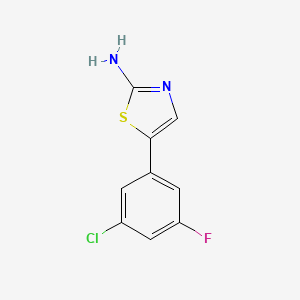

5-(3-Chloro-5-fluorophenyl)thiazol-2-amine

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of chemical sciences, distinguished by their cyclic structure containing at least one atom other than carbon within the ring. This class of organic molecules is vast and diverse, playing a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. semanticscholar.orggoogle.com The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity to these rings, making them vital components in a myriad of biological processes. semanticscholar.org Many successful drugs and natural products feature heterocyclic structures, highlighting their importance in drug discovery and development. researchgate.net

Overview of the Thiazole (B1198619) Ring System in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a prominent scaffold in medicinal chemistry. Its aromatic nature and the presence of heteroatoms allow for a variety of chemical interactions, making it a versatile building block for designing therapeutic agents. mdpi.com The thiazole nucleus is found in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov More than 18 drugs approved by the FDA contain a thiazole scaffold, which underscores its significance in pharmaceutical research. mdpi.com

Importance of the 2-Aminothiazole (B372263) Moiety in Drug Discovery Research

Within the broader class of thiazole derivatives, the 2-aminothiazole moiety is of particular importance in drug discovery. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. nih.gov The 2-aminothiazole core is a key component in numerous marketed drugs, including Famotidine and Meloxicam. chemsrc.com Its continued exploration has led to the identification of new compounds with potential therapeutic applications in areas such as cancer, diabetes, and neurodegenerative diseases. chemsrc.com

Contextualization of 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine within 5-Substituted Thiazole Derivatives

The compound this compound belongs to the class of 5-substituted 2-aminothiazole derivatives. The substitution at the 5-position of the thiazole ring with an aryl group, in this case, a 3-chloro-5-fluorophenyl group, can significantly influence the molecule's biological activity. Research into 5-aryl-thiazol-2-amine derivatives has shown that the nature and substitution pattern of the aryl ring can modulate the compound's therapeutic properties. For instance, a series of 5-phenylthiazol-2-amine (B1207395) derivatives were synthesized and evaluated as novel inhibitors of PI4KIIIβ with potential antitumor activity. nih.govacs.org

The physicochemical properties of this compound can be predicted based on its structure and by comparison with related compounds. The presence of the chloro and fluoro substituents on the phenyl ring would be expected to influence its lipophilicity and electronic properties, which in turn could affect its biological activity and pharmacokinetic profile.

To provide a comparative context, the table below presents data for structurally related 5-aryl-2-aminothiazole derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Activity |

| 5-(2-Fluorophenyl)thiazol-2-amine | C9H7FN2S | 194.23 | Chemical Intermediate |

| 5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | C14H10ClN3S | 287.77 | Chemical Intermediate |

| 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium | C16H11ClFN3OS | 363.80 | Investigational Drug |

This table presents data for structurally related compounds to provide a comparative context due to the absence of specific published data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2S |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

5-(3-chloro-5-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6ClFN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

SPLIFDSMKDJLJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=CN=C(S2)N |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the three-dimensional geometry, electron distribution, and orbital energies, which are crucial for predicting reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For compounds analogous to 5-(3-chloro-5-fluorophenyl)thiazol-2-amine, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to predict structural parameters. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov The planarity and orientation of the aromatic and heterocyclic rings are key determinants of how these molecules interact with biological targets. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole Analog Data extracted from studies on structurally similar compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (Thiadiazole) | 1.72 - 1.76 | ||

| C-N (Thiadiazole) | 1.31 - 1.38 | ||

| N-N (Thiadiazole) | 1.38 | ||

| C-C (Inter-ring) | 1.47 | ||

| C-Cl (Phenyl) | 1.74 | ||

| C-N-C (Thiadiazole) | 110 - 112 | ||

| S-C-N (Thiadiazole) | 113 - 115 | ||

| Phenyl-Thiadiazole | 15 - 25 |

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. irjweb.com The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. irjweb.com The HOMO-LUMO energy gap is a significant parameter for assessing molecular stability and reactivity. irjweb.com

For thiazole (B1198619) derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. researchgate.netnih.gov In the case of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO is primarily localized on the 2-amino-thiadiazole moiety, while the LUMO is distributed over the chlorophenyl ring. researchgate.netnih.gov This distribution suggests that the amino-thiadiazole part of the molecule is the likely site for electrophilic attack, whereas the chlorophenyl ring is more susceptible to nucleophilic attack. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies for a Thiazole Analog Data from theoretical studies on similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -1.5 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 5.0 |

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the thiadiazole ring and the amino group, indicating these are the primary sites for electrophilic interactions. researchgate.netnih.gov Conversely, the hydrogen atoms of the amino group exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.netnih.gov The chlorophenyl ring shows a relatively neutral potential. researchgate.netnih.gov This information is critical for understanding how the molecule might interact with biological receptors. researchgate.netnih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Ligand-Protein Interaction Profiling

For thiazole derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets, such as kinases and enzymes involved in cancer and other diseases. mdpi.comresearchgate.net These studies provide a detailed profile of the ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For instance, docking studies of thiazole derivatives with protein kinases have shown that the thiazole scaffold can fit into the ATP-binding pocket of these enzymes. nih.gov The 2-amino group often acts as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase. nih.gov The substituted phenyl ring at the 5-position can extend into a hydrophobic pocket, contributing to the binding affinity and selectivity. nih.govmdpi.com

Binding Affinity Prediction and Site Identification

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. mdpi.com This value provides an estimate of the strength of the interaction between the ligand and the protein. mdpi.com Lower binding energies generally indicate a more stable ligand-protein complex. mdpi.com

In silico studies of various thiazole derivatives have identified potential binding sites and predicted their binding affinities for a range of biological targets. mdpi.comacs.org For example, in a study of thiazole derivatives as potential anticancer agents, molecular docking was used to predict their binding to the active site of aromatase, a key enzyme in estrogen biosynthesis. mdpi.com The results indicated that these compounds could form stable interactions with key amino acid residues in the active site, suggesting a potential mechanism for their anticancer activity. mdpi.com

Table 3: Predicted Binding Affinities of Thiazole Analogs with Various Protein Targets Illustrative data from docking studies of similar compounds.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Aromatase | 3S7S | -7.0 to -9.0 | MET374, PHE221, TRP224 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1DI8 | -6.5 to -8.5 | LYS33, GLU81, LEU83 |

| Lanosterol 14α-demethylase | 5V5Z | -8.0 to -9.5 | TYR140, PHE241, MET509 |

| Tubulin | 4O2B | -7.5 to -9.0 | CYS241, LEU248, ALA316 |

Role of Halogen Substituents in Binding Interactions

The presence of both chlorine and fluorine atoms on the phenyl ring of this compound plays a crucial and distinct role in modulating its binding interactions with biological targets. These roles are dictated by the unique electronic properties of each halogen.

The chlorine atom, due to its size and polarizability, can participate in halogen bonding. This is a noncovalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as a lone pair of electrons on an oxygen or nitrogen atom within a receptor's binding site. The electron-withdrawing nature of the substituents on the phenyl ring can create a region of positive electrostatic potential on the outer surface of the chlorine atom (a "sigma-hole"), enhancing its ability to act as a halogen bond donor. This directional interaction can provide additional binding affinity and specificity, anchoring the ligand in a well-defined orientation within the binding pocket.

| Property | Chlorine Substituent | Fluorine Substituent |

|---|---|---|

| Halogen Bonding Potential | Moderate to strong donor | Weak donor |

| Primary Role in Binding | Directional interactions, specificity | Modulation of physicochemical properties |

| Effect on Lipophilicity | Increases lipophilicity | Can increase or decrease depending on context |

| Influence on pKa | Electron-withdrawing, lowers pKa | Strongly electron-withdrawing, significantly lowers pKa |

| Steric Impact | Moderate | Minimal |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like thiazole derivatives, QSAR can be instrumental in predicting the activity of novel analogs and guiding rational drug design.

Selection and Generation of Molecular Descriptors

The foundation of a QSAR model lies in the numerical representation of molecular structures through calculated values known as molecular descriptors. For this compound and its analogs, a diverse set of descriptors would be calculated to capture the structural variations responsible for differences in biological activity. These descriptors are typically categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of frontier molecular orbitals (e.g., HOMO and LUMO). For halogenated compounds, these descriptors are crucial for describing interactions like halogen bonding and hydrogen bonding.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and molar refractivity (MR). They are important for understanding how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. The most common descriptor is the partition coefficient, LogP.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule's atomic connectivity. They encode information about molecular size, shape, and branching.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide detailed information about the electronic structure and reactivity of the molecule.

The selection of the most relevant descriptors is a critical step, often performed using statistical methods to choose a subset that best correlates with biological activity while avoiding redundancy. laccei.org

| Descriptor Category | Examples | Relevance to this compound |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes potential for electrostatic and halogen bonding interactions. |

| Steric | Molecular Weight, Molar Refractivity (MR), van der Waals Volume | Defines the size and fit of the molecule within a binding pocket. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Relates to membrane transport and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Wiener Index, Kappa Shape Indices | Encodes information about the overall molecular structure and branching. |

Development and Validation of Predictive Models

Once a set of relevant descriptors has been generated for a series of thiazole derivatives, a mathematical model is developed to link these descriptors to the observed biological activity. The dataset of compounds is typically split into a larger "training set," used to build the model, and a smaller "test set," used for external validation. researchgate.net

Several statistical methods can be employed to construct the QSAR model:

Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). researchgate.net

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large or when descriptors are correlated. researchgate.net

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. researchgate.net

The quality and predictive power of the resulting QSAR model must be rigorously validated. nih.gov Validation is performed using several statistical metrics:

Internal Validation: This assesses the robustness of the model using only the training set. The most common method is cross-validation, which yields a cross-validation coefficient (q²). A high q² value indicates a stable and robust model. researchgate.net

External Validation: This evaluates the model's ability to predict the activity of new compounds that were not used in its development (the test set). The predictive ability is measured by the predictive correlation coefficient (R²_pred). A high R²_pred value confirms that the model can generalize well to new chemical entities. researchgate.netnih.gov

A statistically significant and validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

In Silico Pharmacokinetic Predictions (excluding toxicity/safety)

In silico tools are widely used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govcambridge.org These predictions help to identify potential pharmacokinetic liabilities before significant resources are invested in synthesis and testing.

Absorption and Distribution Properties

The absorption and distribution of a compound are largely governed by its physicochemical properties. For this compound, these properties can be calculated using various computational models, often based on established principles like Lipinski's Rule of Five, which helps to estimate a drug's oral bioavailability.

Key predicted properties include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is critical for membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These affect solubility and the ability to form hydrogen bonds with biological macromolecules.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good predictor of oral absorption and brain penetration.

Gastrointestinal (GI) Absorption: Prediction of the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: A prediction of whether the compound is likely to cross the BBB and enter the central nervous system.

| Property | Predicted Value/Classification | Pharmacokinetic Implication |

|---|---|---|

| Molecular Weight | ~242.69 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | ~3.1-3.5 | Good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 (amine group) | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (thiazole N, amine N, Fluorine) | Compliant with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~51.9 Ų | Indicates good potential for oral absorption |

| Gastrointestinal Absorption | High | Likely to be well-absorbed after oral administration |

| BBB Permeation | Predicted to cross | May have potential for CNS activity |

Note: The values presented are estimates derived from computational algorithms and may vary between different prediction software.

Theoretical Metabolism Pathways (non-human, non-clinical focus)

The metabolic fate of a xenobiotic compound is a critical aspect of its pharmacokinetic profile. Theoretical metabolism prediction systems identify likely sites on a molecule that are susceptible to enzymatic modification, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.

For this compound, several potential Phase I metabolic pathways can be postulated based on its chemical structure and the known metabolism of similar compounds:

Aromatic Hydroxylation: The chlorofluorophenyl ring is a probable site for oxidation by CYP enzymes. Hydroxylation could occur at the positions ortho or para to the directing thiazole group, though steric hindrance and the electronic effects of the halogens will influence the precise location.

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone. The ring itself could also undergo hydroxylation.

N-Oxidation/Deamination: The primary amine group at the 2-position of the thiazole ring could undergo oxidation.

Halogenated aromatic compounds are often metabolized more slowly than their non-halogenated counterparts. iloencyclopaedia.org The removal of the halogen atoms (dehalogenation) is also a possible, though typically less favorable, metabolic step that can occur via oxidative mechanisms. nih.gov

Following Phase I modifications, the resulting metabolites (e.g., hydroxylated derivatives) would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. These predictions provide a theoretical framework for understanding the potential biotransformation of the compound in biological systems.

Biological Activity and Mechanistic Investigations in Non Clinical Models

In Vitro Enzyme Inhibition Studies

In the realm of molecular interactions, the ability of a compound to inhibit specific enzymes is a key area of investigation. For 5-(3-chloro-5-fluorophenyl)thiazol-2-amine, research into its enzyme inhibition profile is still in the early stages.

Tyrosinase Inhibition and Related Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. mdpi.com The inhibition of this enzyme is a focal point in the development of agents for hyperpigmentation disorders. While the direct inhibitory effects of this compound on tyrosinase have not been extensively documented in publicly available literature, the structural motif of a substituted phenyl group attached to a thiazole (B1198619) ring is of interest. For instance, compounds featuring a 3-chloro-4-fluorophenyl moiety have been investigated as tyrosinase inhibitors. mdpi.com However, specific data regarding the 3-chloro-5-fluorophenyl substitution pattern of the target compound remains to be elucidated.

Inhibition of Other Relevant Enzymes (e.g., COX-1, COX-2, GSTO1)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are involved in the inflammatory cascade through the production of prostaglandins. nih.govsemanticscholar.org Similarly, Glutathione S-transferase omega-1 (GSTO1) is an enzyme implicated in cellular detoxification pathways and has been explored as a target in cancer research. nih.gov

Currently, there is a lack of specific published studies detailing the inhibitory activity of this compound against COX-1, COX-2, or GSTO1. The broader class of thiazole derivatives has been a source of compounds with COX inhibitory properties, but direct evidence for the subject compound is not available in the reviewed scientific literature. nih.gov

Cellular Assays and Pathway Modulation

The effects of a compound at the cellular level provide insights into its potential biological significance. Investigations into the antiproliferative effects and modulation of cellular pathways are crucial in understanding a compound's mechanism of action.

Antiproliferative Effects in Cell Lines

The thiazole scaffold is a component of various molecules that have been evaluated for their ability to inhibit the proliferation of cancer cell lines. nih.gov These studies often assess the concentration of the compound required to inhibit cell growth by 50% (IC50).

As of the latest review of scientific literature, specific data from antiproliferative studies on various cell lines for this compound, which would be required to populate a data table, are not available.

Receptor Binding Studies and Functional Assays

Understanding how a compound interacts with cellular receptors is fundamental to elucidating its pharmacological profile. Such studies can reveal whether a compound acts as an agonist or antagonist at a particular receptor. A search of scientific databases did not yield specific receptor binding or functional assay data for this compound. However, a structurally related compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.gov This finding in a related molecule underscores the potential for the 3-chloro-5-fluorophenyl group to interact with specific biological targets.

Investigations into Cell Signaling Pathways (e.g., apoptosis induction)

Apoptosis, or programmed cell death, is a critical cellular process. The ability of a compound to induce apoptosis is a significant area of research. Thiazole-containing compounds have been noted for their pro-apoptotic activities in various cancer cell lines. nih.gov These effects are often investigated by examining markers of apoptosis, such as the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). acs.org

Despite the general interest in thiazole derivatives as inducers of apoptosis, specific studies detailing the effects of this compound on apoptotic pathways and other cell signaling cascades are not currently available in the public domain.

Antimicrobial Activity Studies

No publicly available research data was found detailing the antimicrobial activity of this compound. While the broader class of 2-aminothiazoles has been investigated for antibacterial and antifungal properties, specific testing results for this compound are not documented in the searched scientific literature. nih.govnih.gov

Evaluation against Bacterial Strains (Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

There is no specific information available regarding the in vitro activity or Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus, Escherichia coli, or Mycobacterium tuberculosis. Studies on other thiazole derivatives have shown a range of activities, but these findings cannot be directly attributed to the subject compound. nih.govconnectjournals.com For instance, research on various aminothiazole analogs has identified certain structural features, such as a 2-pyridyl moiety at the C-4 position, as being important for anti-tubercular activity, but data for a 3-Chloro-5-fluorophenyl substitution at the 5-position is absent. nih.gov

Evaluation against Fungal Strains (Candida albicans, Aspergillus niger)

No studies detailing the evaluation of this compound against the fungal strains Candida albicans or Aspergillus niger were identified. While related heterocyclic compounds, including various thiazole and triazine derivatives, have been assessed for antifungal potential, specific data for this compound is not available. researchgate.netresearchgate.net

Mechanistic Insights into Antimicrobial Action (e.g., efflux inhibition)

The mechanism of antimicrobial action for this compound has not been elucidated in the available literature. There are no studies investigating its potential to function as an efflux pump inhibitor or its effects on other specific bacterial or fungal targets. Research into efflux pump inhibition is an active area, but it has not specifically involved this compound. nih.govnih.gov

In Vivo Pharmacological Studies in Non-Human Animal Models

No records of in vivo pharmacological studies conducted on this compound in non-human animal models were found.

Efficacy Assessment in Disease Models (e.g., anti-inflammatory, analgesic)

There is no available data on the efficacy of this compound in animal models of disease, such as those for inflammation or pain. While other molecules containing thiazole or fluorophenyl moieties have been investigated for anti-inflammatory and analgesic properties, these results are specific to their respective structures and cannot be extrapolated. nih.govnih.gov

Target Engagement and Biomarker Analysis in Animal Tissues

No studies have been published regarding the in vivo target engagement or analysis of biomarkers in animal tissues following administration of this compound. Research involving a different, more complex spirooxindole compound containing a 3-chloro-2-fluorophenyl group has reported on target engagement in a cancer model, but this is unrelated to the subject compound. acs.org

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for derivatives of 2-aminothiazole (B372263) is a critical area of investigation for developing new therapeutic agents. The biological activity of these compounds can be significantly modulated by altering the substituents on the phenyl ring and the thiazole core, as well as by derivatization of the 2-amino group.

The presence, position, and nature of halogen substituents on the phenyl ring are known to have a profound impact on the pharmacological properties of a molecule. nih.gov In the case of this compound, the specific 3-chloro-5-fluoro pattern is significant.

Halogens such as chlorine and fluorine can alter a compound's biological activity by modifying its electrophilicity, lipophilicity, and metabolic stability. nih.govmdpi.com The inclusion of fluorine, a small and highly electronegative atom, often enhances lipophilicity and the stability of the molecule, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation. nih.gov The presence of chlorine can alter the electrophilicity of the adjacent carbon atom, potentially facilitating reactions with biological nucleophiles like DNA or proteins. mdpi.com

Studies on related aminothiazole compounds have demonstrated the importance of halogen substitution. For instance, in a series of thiazolyl-thiourea derivatives, compounds with a 3,4-dichlorophenyl or a 3-chloro-4-fluorophenyl group showed the most promising efficacy against staphylococcal species. nih.gov Similarly, other research has shown that aminothiazole derivatives bearing 4-fluorophenyl or 4-chlorophenyl groups exhibit significant antibacterial activity. ktu.edu This suggests that the presence and positioning of chloro and fluoro groups on the phenyl ring are key determinants of antibacterial potency.

| Compound/Derivative Class | Halogen Substitution Pattern | Observed Biological Activity/Impact | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivatives | 3,4-Dichlorophenyl | Promising efficacy toward staphylococcal species | nih.gov |

| Thiazolyl-thiourea derivatives | 3-Chloro-4-fluorophenyl | Promising efficacy toward staphylococcal species | nih.gov |

| Aminothiazole derivatives | 4-Fluorophenyl | High antibacterial and antioxidant activity | ktu.edu |

| Aminothiazole derivatives | 4-Chlorophenyl | High antibacterial activity | ktu.edu |

| General Low Molecular Weight Compounds | Chlorine | Alters electrophilicity, facilitating reactions with bionucleophiles | mdpi.com |

| General Fluorinated Molecules | Fluorine/Trifluoromethyl | Increases lipophilicity and metabolic stability | nih.gov |

The 2-aminothiazole scaffold is a crucial structural unit in medicinal chemistry, with the amino group at the C2 position being a common feature in many biologically active compounds. nih.gov This group can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Derivatization of the 2-amino group is a common strategy to modulate the activity, selectivity, and pharmacokinetic properties of these compounds. The amino group can be acylated or reacted with various reagents to form amides, sulfonamides, or ureas/thioureas, leading to compounds with distinct biological profiles. mdpi.com For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, an amide derivative, resulted in a compound with potent inhibitory effects on Karyopherin Subunit Beta 1 (KPNB1) and associated anticancer activity. nih.gov Another study showed that converting the 2-amino group into a thiourea (B124793) derivative led to compounds with significant antibacterial efficacy. nih.gov These examples underscore the versatility of the 2-amino group as a point for chemical modification to optimize therapeutic potential. mdpi.com

| Parent Scaffold | 2-Amino Group Derivatization | Resulting Compound/Class | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-Amino-5-(4-fluorophenyl)thiazole | Amidation | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Potent KPNB1 inhibitor, anticancer activity | nih.gov |

| 2-Aminothiazole | Reaction with isothiocyanate | Thiazolyl-thiourea derivatives | Antibacterial efficacy (especially halogenated derivatives) | nih.gov |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Reaction with chloroacetyl chloride | Chloroacetamide derivatives | Anti-proliferative effects on human K563 leukemia cells | mdpi.com |

Substituents on the thiazole ring itself, particularly at the C4 and C5 positions, are pivotal in defining the biological activity of 2-aminothiazole derivatives. The 5-(3-Chloro-5-fluorophenyl) group in the title compound places a substituted aryl moiety at the C5 position, a common feature in many active thiazoles. nih.gov

The nature of the group at C5 can influence the molecule's interaction with its biological target. Research has shown that aryl groups, such as the 4-fluorophenyl group, at this position can confer potent biological activities. ktu.edu For example, a 2-aminothiazole derivative with a 4-fluorophenyl group at the C4 position exhibited very high antioxidant activity. ktu.edu The significance of the C5 substituent is further highlighted in studies where a carboxanilide side chain at this position led to cytostatic effects on human chronic myeloid leukemia cells. nih.gov The electronic and steric properties of the C5 substituent can dictate the binding affinity and selectivity of the compound for its target protein. nih.gov

| Thiazole Ring Position | Substituent/Modification | Observed Biological Activity/Impact | Reference |

|---|---|---|---|

| C4 | 4-Fluorophenyl group | High antioxidant activity | ktu.edu |

| C5 | Carboxanilide side chain | Cytostatic impact on human chronic myeloid leukemia cell line K562 | nih.gov |

| C4/C5 | Various aryl and hetaryl groups | Modulation of antimicrobial activity | nih.gov |

Proposed Molecular Mechanisms of Action

While the precise molecular mechanism of this compound is not definitively established in the provided literature, the mechanisms of structurally related compounds can offer insights into its potential biological targets and downstream effects.

Based on the activity of analogous structures, several potential primary biological targets can be proposed for this compound. These hypotheses require experimental verification.

Kinases: Certain substituted aminothiazoles are known to function as kinase inhibitors. For example, a related compound was found to be an inhibitor of Casein kinase I isoform gamma-3. drugbank.com Kinases are crucial regulators of numerous cell signaling pathways, and their inhibition is a common mechanism for anticancer agents.

Bacterial Enzymes: For antimicrobial activity, bacterial enzymes are a likely target. Molecular docking studies on some antimicrobial thiazole derivatives have suggested the inhibition of topoisomerase IV as a potential mechanism of action against S. aureus. nih.gov This enzyme is essential for bacterial DNA replication.

Transport Proteins: The 2-aminothiazole scaffold is found in inhibitors of transport proteins. For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was identified as a potent inhibitor of KPNB1, a nuclear import protein. nih.gov

Ion Channels: Phenyl-substituted heterocyclic compounds have been shown to interact with ion channels. A 5-(3-chlorophenyl)-substituted triazole was found to exert its anticonvulsant effect by modulating voltage-gated sodium channels (VGSCs). researchgate.net

| Potential Target | Target Class | Basis for Hypothesis (Analogous Compound) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Casein kinase I isoform gamma-3 | Kinase | 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium | Oncology | drugbank.com |

| Topoisomerase IV | Bacterial Enzyme | General antimicrobial 2-pyrazolin-1-yl)-thiazole derivatives | Infectious Disease | nih.gov |

| Karyopherin Subunit Beta 1 (KPNB1) | Transport Protein | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Oncology | nih.gov |

| Voltage-Gated Sodium Channels (VGSCs) | Ion Channel | 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Neurology (Anticonvulsant) | researchgate.net |

The downstream cellular and biochemical consequences of the interaction of this compound with its primary target would depend entirely on the nature of that target.

If the target is a bacterial enzyme like topoisomerase IV, the primary event would be the inhibition of its enzymatic activity. This would lead to the disruption of DNA replication and segregation during bacterial cell division, ultimately resulting in bacterial cell death. nih.gov

If the target is a protein kinase, inhibition would disrupt the specific signaling pathway regulated by that kinase. This could lead to a variety of downstream effects, such as the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), or the suppression of inflammatory responses, depending on the specific pathway involved.

If the target is a voltage-gated sodium channel, modulation of its function would alter neuronal excitability. researchgate.net Inhibition of these channels would lead to a decrease in the firing of action potentials, which is the biochemical basis for anticonvulsant activity. researchgate.net

If the target is a nuclear transport protein like KPNB1, its inhibition would block the import of specific cargo proteins into the nucleus. This would disrupt critical cellular processes that rely on these proteins, such as cell cycle progression and survival signaling, leading to an anti-proliferative effect. nih.gov

Further investigation is required to identify the specific molecular targets of this compound and to confirm the resultant downstream cellular events.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds. For 5-(3-chloro-5-fluorophenyl)thiazol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is instrumental for identifying the number and types of hydrogen atoms within the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on both the phenyl and thiazole (B1198619) rings, as well as the amine (-NH₂) protons. The protons on the 3-chloro-5-fluorophenyl ring would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The thiazole ring proton would likely appear as a singlet. The amine protons might present as a broad singlet, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms bonded to electronegative atoms like chlorine, fluorine, nitrogen, and sulfur would appear at characteristic chemical shifts. Notably, the carbon atoms of the phenyl ring that are coupled to fluorine would show splitting in the ¹³C NMR spectrum, providing valuable information for signal assignment. For instance, in similar fluorinated phenylthiazole structures, long-range fluorine coupling can result in the appearance of doublets for the carbon signals of the p-fluorophenyl ring. mdpi.com

Expected ¹H and ¹³C NMR Data (Hypothetical)

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (ppm) | Multiplicity |

| ~7.0-7.5 | m |

| ~7.2 | s (br) |

Note: This table is a hypothetical representation of expected NMR data based on general principles and data from similar compounds. Actual experimental values may vary.

To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the phenyl ring, helping to delineate their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of protonated carbons in both the phenyl and thiazole rings.

In the context of drug discovery, NMR spectroscopy is a powerful tool to study the interaction of small molecules with biological targets such as proteins. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to identify which parts of the this compound molecule are in close contact with a target protein, providing valuable insights for structure-activity relationship (SAR) studies and lead optimization.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. rsc.org For this compound (molecular formula C₉H₆ClFN₂S), HRMS would provide a highly accurate mass measurement, which can be compared to the calculated theoretical mass. This allows for unambiguous confirmation of the molecular formula. The presence of chlorine would also be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum. mdpi.com

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₆ClFN₂S |

| Calculated Exact Mass | 229.9928 |

| Observed Exact Mass (Hypothetical) | 229.9925 |

Note: The observed exact mass is a hypothetical value that would be expected in an experimental setting.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. d-nb.info In a research setting, LC-MS is routinely used to:

Assess Purity: By separating the target compound from any impurities or starting materials, LC-MS can provide a quantitative measure of the purity of a sample of this compound.

Monitor Reaction Progress: During the synthesis of the compound, LC-MS can be used to monitor the consumption of starting materials and the formation of the desired product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Metabolite Identification in In Vitro or Non-Human In Vivo Systems

The metabolic fate of a compound is a critical aspect of its preclinical characterization. For 2,4,5-trisubstituted 1,3-thiazole derivatives, metabolic pathways are typically investigated using systems such as human liver microsomes (HLMs) and hepatocytes from various species (human, rat, mouse, etc.) to identify potential metabolites. nih.govmdpi.com While specific metabolic data for this compound is not extensively documented in publicly available literature, general metabolic pathways for similar aminothiazole-based compounds can be inferred.

Common metabolic transformations for this class of compounds, often mediated by cytochrome P450 (CYP) enzymes like CYP3A4, include: nih.gov

Oxidative Reactions: Hydroxylation of the phenyl ring or the thiazole ring is a common metabolic route. The position of hydroxylation can be influenced by the directing effects of the existing substituents (chloro and fluoro groups).

Conjugation Reactions: Following oxidation, the newly introduced hydroxyl groups can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are more easily excreted.

N-Acetylation: The primary amine group on the thiazole ring is a potential site for N-acetylation, a common metabolic pathway for primary amines. mdpi.com

In a typical study, the compound would be incubated with liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. nih.gov The resulting mixture would then be analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This technique allows for the separation of the parent compound from its metabolites and their identification based on their accurate mass-to-charge ratios and fragmentation patterns. nih.gov For example, a monohydroxylated metabolite would exhibit a mass increase of approximately 16 Da compared to the parent compound.

The table below outlines the expected major metabolites based on common pathways for related compounds.

| Metabolite Type | Expected Biotransformation | Analytical Indication |

| Phase I | Monohydroxylation (on phenyl or thiazole ring) | Mass shift of +16 Da |

| Phase I | Dehalogenation (less common) | Mass shift corresponding to loss of Cl or F and addition of H |

| Phase II | Glucuronide Conjugate (of a hydroxylated metabolite) | Mass shift of +176 Da from the hydroxylated metabolite |

| Phase II | Sulfate Conjugate (of a hydroxylated metabolite) | Mass shift of +80 Da from the hydroxylated metabolite |

| Phase II | N-Acetylation | Mass shift of +42 Da |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its distinct structural features. Based on data from similar 2-aminothiazole (B372263) derivatives, the key vibrational frequencies can be predicted. universalprint.orgmdpi.comrsc.org

The primary amine (-NH2) group would typically exhibit two distinct stretching bands in the range of 3300-3500 cm⁻¹. The thiazole ring itself has several characteristic vibrations, including the C=N and C=C stretching modes, which are expected in the 1500-1650 cm⁻¹ region. The C-S stretching vibration, also characteristic of the thiazole ring, typically appears at lower wavenumbers. universalprint.org Additionally, the presence of the substituted phenyl ring would contribute to aromatic C-H and C=C stretching bands. The carbon-halogen bonds also have characteristic absorption frequencies, with C-Cl stretching appearing in the 600-800 cm⁻¹ range and C-F stretching in the 1000-1400 cm⁻¹ region. mdpi.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | universalprint.org |

| Aromatic C-H | Stretch | 3000 - 3100 | mdpi.com |

| Thiazole Ring (C=N) | Stretch | ~1515 - 1650 | universalprint.org |

| Thiazole/Phenyl Ring (C=C) | Stretch | ~1450 - 1600 | universalprint.org |

| Carbon-Fluorine (C-F) | Stretch | ~1050 - 1400 | mdpi.com |

| Thiazole Ring (C-S-C) | Stretch | ~1090 | universalprint.org |

| Carbon-Chlorine (C-Cl) | Stretch | ~725 - 800 | mdpi.com |

X-ray Crystallography of Compound-Protein Complexes (if co-crystallization data exists)

X-ray crystallography is the most powerful method for obtaining high-resolution, three-dimensional structural information of a small molecule bound to its biological target, such as a protein or enzyme. nih.govnih.gov This technique provides precise details of the binding mode, including the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the compound-protein complex. nih.gov

As of now, there is no publicly available co-crystal structure of this compound bound to a protein target in the Protein Data Bank (PDB).

Should such a study be undertaken, the process would involve co-crystallizing the purified target protein with the compound. google.com This requires obtaining high-quality crystals of the complex, which are then exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions of the protein and the bound ligand can be determined. nih.gov

The insights gained from such a structure would be invaluable for structure-based drug design. It would reveal:

The precise orientation and conformation of the compound within the protein's binding site.

Key amino acid residues that form interactions with the compound. For example, the 2-amino group of the thiazole ring could act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring could act as a hydrogen bond acceptor.

The roles of the chloro and fluoro substituents on the phenyl ring in binding, which may involve halogen bonding or hydrophobic interactions.

This information is crucial for optimizing the compound's structure to enhance its potency, selectivity, and pharmacokinetic properties.

Spectroscopic Methods for Interaction Studies (e.g., UV-Vis, Fluorescence)

Beyond X-ray crystallography, other spectroscopic techniques like UV-Visible (UV-Vis) and fluorescence spectroscopy can be employed to study the interaction of this compound with target biomolecules in solution.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. Many organic molecules, including those with aromatic and heterocyclic rings like the subject compound, have characteristic absorption spectra. Binding to a biological macromolecule like a protein can alter the electronic environment of the compound's chromophores, leading to changes in the UV-Vis spectrum. These changes can manifest as a shift in the wavelength of maximum absorbance (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, or a change in the molar absorptivity (hyperchromic or hypochromic effect). By systematically titrating the compound with the protein and monitoring these spectral changes, one can often determine binding constants and stoichiometry. nih.gov

Fluorescence Spectroscopy: This method is highly sensitive and is used to study molecules that fluoresce (i.e., emit light after absorbing light). While the intrinsic fluorescence of this compound would need to be determined, many binding interactions can be studied by monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan or tyrosine residues) upon ligand binding. If the compound binds near these fluorescent residues, it can quench their fluorescence. This quenching effect can be analyzed to calculate binding affinities and dissociation constants. Alternatively, if the compound itself is fluorescent, its fluorescence properties (intensity, emission wavelength, polarization) may change upon binding, providing another means to quantify the interaction. nih.govnih.gov Dual fluorescence effects, which are sensitive to conformational changes, have also been observed in some related heterocyclic compounds, suggesting this could be a potential avenue for analysis. nih.gov

| Method | Principle | Information Gained |

| UV-Vis Spectroscopy | Measures changes in light absorption upon binding. | Binding confirmation, stoichiometry, binding constants. |

| Fluorescence Spectroscopy | Measures changes in fluorescence emission (of compound or protein) upon binding. | High-sensitivity binding affinity (Kd), binding mechanism (quenching). |

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel Therapeutic Areas (e.g., neglected diseases, specific enzyme families)

The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse therapeutic effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. nih.govmdpi.com This versatility suggests that the translational potential of 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine could extend into numerous therapeutic areas.

Enzyme Inhibition: A primary avenue for future research is the systematic screening of this compound against various enzyme families critical to disease pathogenesis. Thiazole-containing molecules have shown inhibitory activity against several key enzymes:

Kinases: Derivatives of thiazole have been investigated as inhibitors of Rho-associated kinases (ROCK), vesicular endothelial growth factor receptor-2 (VEGFR-2), and dual Bcr-Abl/histone deacetylase (HDAC) inhibitors, which are crucial targets in cancer and other diseases. mdpi.comsemanticscholar.orgrsc.org

Carbonic Anhydrases (CAs): Certain thiazole and thiadiazole analogs have been identified as potent inhibitors of bacterial carbonic anhydrases, presenting a potential strategy for developing novel antibiotics against resistant pathogens like vancomycin-resistant enterococci (VRE). consensus.appacs.orgacs.org

Sirtuins: Ligand-based and structure-based design has led to the discovery of thiazole-based compounds as inhibitors of SIRT2, a target with implications in cancer and neurodegenerative diseases. mdpi.com

α-Glucosidase: Hybrid molecules incorporating the thiazole moiety have demonstrated significant inhibitory activity against α-glucosidase, indicating a potential application in managing diabetes. mdpi.com

Neglected and Infectious Diseases: Given the established antimicrobial properties of the thiazole ring, investigating this compound against a panel of pathogens responsible for neglected diseases is a logical next step. nih.gov Its efficacy could be evaluated against various species of bacteria (Gram-positive and Gram-negative) and fungi, building upon the extensive research into other thiazole derivatives. nih.govmdpi.comresearchgate.net

The following table summarizes enzyme families that could be explored as potential targets for this compound, based on activities observed in analogous compounds.

| Enzyme Family | Therapeutic Area | Reference Thiazole Compounds |

| Protein Kinases (ROCK, VEGFR-2, Bcr-Abl) | Cancer, Hypertension, Glaucoma | 4-aryl-5-aminomethyl-thiazole-2-amines, Substituted thiazole-4[5H]ones |

| Carbonic Anhydrases | Infectious Diseases (Antibacterial) | Acetazolamide-based analogs |

| Sirtuins (SIRT2) | Cancer, Neurodegeneration | Phenyl-substituted ureide containing thiazoles |

| α-Glucosidase | Diabetes | Imidazopyridine-bearing thiazole analogs |

Rational Design and Synthesis of Next-Generation Thiazole Analogs

Future research should focus on the rational design and synthesis of novel analogs of this compound to optimize its pharmacological properties. This can be achieved through established synthetic methodologies and by applying principles of medicinal chemistry, such as molecular hybridization.

Synthetic Strategies: The Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone, is a classical and efficient method for preparing 2-aminothiazole (B372263) derivatives and could be adapted for creating analogs. mdpi.com Modern, environmentally benign approaches, including one-pot multi-component procedures and the use of green catalysts, can streamline the synthesis of new derivatives. bepls.com

Structural Modifications and Molecular Hybridization:

Substitution: Systematic modification of the 2-amino group or the phenyl ring can be explored. For instance, creating amide derivatives at the 2-amino position has been shown to yield compounds with potent anticancer activity. mdpi.com

Hybridization: Combining the thiazole pharmacophore with other biologically active moieties is a proven strategy for enhancing therapeutic efficacy. acs.org Examples from the literature include creating hybrids with pyrazine, pyridine (B92270), imidazopyridine, or coumarin (B35378) to generate compounds with multi-target inhibitory potential, such as dual EGFR/VEGFR-2 inhibitors or compounds with combined anticancer and antioxidant properties. mdpi.comconsensus.appnih.govnih.gov

The table below outlines potential strategies for generating next-generation analogs.

| Design Strategy | Rationale | Example from Analogous Compounds |

| Acylation of 2-amino group | Enhance binding affinity and activity | 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as Bcr-Abl/HDAC inhibitors. rsc.org |

| Substitution on the phenyl ring | Modulate lipophilicity and electronic properties | Introduction of methoxy (B1213986) or hydroxyl groups to influence COX-1/COX-2 inhibition. nih.gov |

| Molecular Hybridization | Combine pharmacophores for synergistic or multi-target effects | Thiazole-pyridine hybrids for anticancer activity; Thiazole-imidazopyridine for α-glucosidase inhibition. mdpi.comnih.gov |

| Bioisosteric Replacement | Alter physicochemical properties while retaining activity | Replacing phenyl ring with other heterocyclic systems. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To thoroughly understand the biological activity and translational potential of this compound and its future analogs, robust and disease-relevant biological models are essential.

In Vitro Models: A tiered approach to in vitro screening is recommended.

Cytotoxicity Assays: The MTT assay is a standard method to evaluate the antiproliferative activity of new compounds against various cancer cell lines, such as those for breast (MCF-7), liver (HepG2), and lung (A-549) cancer. mdpi.comnih.gov

Enzyme Inhibition Assays: Specific biochemical assays should be employed to quantify the inhibitory potency (e.g., IC50 values) against purified target enzymes identified in initial screenings. mdpi.commdpi.com

Cell-Based Mechanistic Assays: To understand how the compound affects cellular processes, assays for apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization can be utilized. acs.org

In Vivo Models: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy.

Xenograft Models: For anticancer research, human tumor xenograft models in mice are critical for evaluating a compound's ability to inhibit tumor growth in a living system. ingentaconnect.comnih.gov

Infection Models: For antimicrobial potential, models such as a murine septicemic peritonitis infection model can be used to determine the in vivo efficacy of compounds against systemic bacterial infections. acs.orgacs.org

Disease-Specific Models: Depending on the therapeutic area, other models may be relevant, such as using histamine-induced bronchoconstriction in guinea pigs to test for anti-asthmatic properties. nih.gov

Synergistic Effects with Other Research Compounds

The potential of 5-(3-Chloro-5-fluorophenyl)thiazole-2-amine in combination therapies represents a significant area for future investigation. The molecular hybridization strategy, which combines two or more pharmacophores into a single molecule, often results in synergistic effects that enhance efficacy. acs.org This concept can be extended to combination therapy, where the compound is co-administered with other research compounds or established drugs.

For instance, in oncology, combining a novel thiazole derivative with standard-of-care chemotherapeutic agents could overcome drug resistance or achieve a greater therapeutic effect at lower concentrations. Research on other kinase inhibitors has shown that combining them with HDAC inhibitors can produce additive and synergistic effects against cancer cells. rsc.org Similarly, the discovery that ATR kinase inhibitors enhance the toxicity of DNA-damaging chemotherapy in cancer cells highlights the potential for powerful combination strategies. nih.gov Future non-clinical studies should explore these possibilities by designing in vitro and in vivo experiments that test rational combinations of this compound with other agents.

Integration with High-Throughput Screening and Cheminformatics Pipelines

Modern drug discovery relies heavily on the integration of computational methods and large-scale experimental screening.

High-Throughput Screening (HTS): An HTS campaign could rapidly screen a large library of thiazole analogs, including this compound, against a specific biological target (e.g., a kinase or enzyme) to identify initial hits. nih.gov This provides an unbiased approach to discovering novel activities.

Cheminformatics and Molecular Modeling: Computational tools are invaluable for accelerating the drug discovery process.

Molecular Docking: In silico docking studies can predict the binding modes of thiazole derivatives within the active site of a target protein. This information is crucial for understanding structure-activity relationships (SAR) and for guiding the rational design of next-generation analogs with improved affinity and selectivity. mdpi.commdpi.comnih.gov

Pharmacophore Modeling: Ligand-based approaches can be used to develop a pharmacophore model from a set of known active thiazole compounds, which can then be used to virtually screen large compound databases for new potential hits. mdpi.com

ADME Prediction: Cheminformatics tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. acs.org

By integrating these computational and high-throughput methods, the exploration of this compound and its derivatives can be performed more efficiently, increasing the likelihood of identifying potent and selective lead compounds for further development.

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Reacting 3-chloro-5-fluorobenzyl chloride with 2-aminothiazole derivatives under basic conditions (e.g., NaOH or K₂CO₃) .

- Microwave-assisted synthesis : Accelerating reaction rates and improving yields using microwave irradiation, as demonstrated in related thiazole derivatives .

- Key reagents : Thiols, amines, and fluorinated benzyl halides are common starting materials. Reaction optimization often involves adjusting solvent polarity (e.g., DMF, THF) and temperature .

Q. How is this compound characterized structurally?

Structural elucidation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1565 cm⁻¹) .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and molecular packing. For example, related thiazole derivatives show planar thiazole rings with dihedral angles <10° relative to substituted phenyl groups .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Derivatives with chloro/fluoro substituents often show enhanced cytotoxicity .

- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity (SAR studies)?

- Electron-withdrawing groups : The 3-Cl and 5-F substituents enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Thiazole core modifications : Replacing the thiazole with oxadiazole or triazole alters binding affinity. For instance, oxadiazole derivatives exhibit higher antioxidant activity .

- Substituent positioning : Fluorine at the para position on phenyl groups increases metabolic stability compared to ortho/meta positions .

Q. What crystallographic data support its role in drug design?

- Crystal packing analysis : Hydrogen bonding (N–H···N/S) and π-π stacking interactions stabilize the molecular conformation, critical for target binding .

- Docking studies : Overlaying crystallographic data with protein structures (e.g., ALS-related glutamate receptors) identifies key binding pockets .

Q. How can mechanistic studies resolve contradictions in biological data?

- Competitive binding assays : Use fluorescent probes (e.g., ANS) to determine whether activity stems from direct target inhibition or allosteric modulation .

- Metabolic profiling : LC-MS/MS identifies metabolites that may explain discrepancies between in vitro and in vivo efficacy .

Q. What strategies optimize synthetic protocols for scale-up?

- Flow chemistry : Continuous synthesis reduces side reactions and improves yield consistency .

- Green chemistry : Solvent-free mechanochemical synthesis (ball milling) minimizes waste, as shown in pigment-related thiazole derivatives .

Methodological Guidance

Q. How to design experiments for studying its pharmacokinetics?

- In vitro ADME : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 inhibition assays for metabolic stability .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free drug fractions .

Q. What computational tools predict its interaction with biological targets?

- Molecular dynamics (MD) : Simulate ligand-receptor interactions using software like GROMACS or AMBER.

- QSAR models : Train algorithms on datasets of thiazole derivatives to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.